Product packaging for 3-[(Ethylamino)methyl]phenol(Cat. No.:CAS No. 91239-98-4)

3-[(Ethylamino)methyl]phenol

Cat. No.: B1313040
CAS No.: 91239-98-4
M. Wt: 151.21 g/mol
InChI Key: TUMYKIYLRIVICV-UHFFFAOYSA-N
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Description

Significance and Context in Medicinal Chemistry

Aminomethylphenols represent a significant scaffold in medicinal chemistry due to their versatile biological activities. These compounds, characterized by a phenol (B47542) ring substituted with an aminomethyl group, serve as valuable starting points for the development of new therapeutic agents. Their structural features allow for interactions with a variety of biological targets, making them a focus of drug discovery efforts.

The specific compound, 3-[(Ethylamino)methyl]phenol, embodies the core structure of this class. Its phenol group can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules. cymitquimica.com The ethylamino group provides a basic center that can be protonated at physiological pH, influencing the molecule's solubility and ability to interact with negatively charged residues in protein binding sites. cymitquimica.com This combination of a hydrogen-bond-donating hydroxyl group and a proton-accepting amino group within a relatively simple aromatic framework makes aminomethylphenols, including this compound, privileged structures in medicinal chemistry.

Overview of Phenol and Amine Derivatives in Biological Systems

The biological relevance of aminomethylphenols is rooted in the individual contributions of their phenol and amine moieties, both of which are ubiquitous in biologically active molecules.

Phenol Derivatives: Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. researchgate.net They are known to exhibit a wide array of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai The antioxidant activity of phenols is often attributed to their ability to scavenge free radicals. mdpi.com In the context of medicinal chemistry, the phenol group can act as a key pharmacophoric element, enabling interactions with cellular targets and modulating enzymatic activity. researchgate.net The development of novel therapeutics often involves the modification of the phenol scaffold to enhance bioactivity and pharmacokinetic properties. researchgate.net

Amine Derivatives: Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, which confers basic and nucleophilic properties. frontiersin.orgnih.gov This reactivity makes them essential building blocks in organic synthesis and key functional groups in a vast number of pharmaceuticals and biologically active compounds. ijrpr.com The amine functional group is present in many natural products, including amino acids, hormones, and alkaloids. frontiersin.orgnih.gov In drug design, the amine group is critical for forming salt bridges and hydrogen bonds with biological targets, thereby influencing a compound's binding affinity and specificity. ijrpr.com The ability of amines to be protonated also affects their absorption, distribution, metabolism, and excretion (ADME) properties.

Historical Development of Related Chemical Scaffolds in Academic Research

The exploration of aminomethylphenol-like scaffolds has a rich history in academic and industrial research. Early investigations into the synthesis and reactivity of phenols and amines laid the groundwork for the later development of more complex molecules. The Mannich reaction, a classic organic reaction that forms a β-amino-carbonyl compound, has been a key method for the synthesis of aminomethylphenols and their derivatives.

Research into compounds with similar structural motifs has led to the discovery of various biologically active agents. For instance, studies on 2-(aminomethyl)phenols identified them as a class of saluretic agents. acs.orgjst.go.jp The investigation of other substituted phenols has yielded compounds with anesthetic properties. acs.org Furthermore, derivatives of aminomethylphenols have been explored as inhibitors of GABA transporters, highlighting the potential of this scaffold in neuroscience research. dntb.gov.ua The synthesis of compounds like rivastigmine, used in the treatment of Alzheimer's disease, involves intermediates that are structurally related to this compound, demonstrating the continued relevance of this chemical class in the development of modern pharmaceuticals. google.com The ongoing research into the synthesis and biological evaluation of novel aminomethylphenol derivatives underscores the enduring importance of this scaffold in medicinal chemistry. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B1313040 3-[(Ethylamino)methyl]phenol CAS No. 91239-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-7-8-4-3-5-9(11)6-8/h3-6,10-11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMYKIYLRIVICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434807
Record name 3-[(ethylamino)methyl]phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91239-98-4
Record name 3-[(ethylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Ethylamino)methyl]phenol
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Synthetic Methodologies and Process Development for 3 Ethylamino Methyl Phenol and Its Analogues

Established Synthetic Routes and Transformations

Traditional approaches to synthesizing 3-[(Ethylamino)methyl]phenol and related structures often rely on sequential, multi-step processes where intermediates are isolated and purified at each stage.

Multi-step synthesis provides a reliable pathway to construct the target molecule by assembling it from simpler, commercially available starting materials. A common conceptual strategy involves the functionalization of a phenol (B47542) ring, followed by the introduction of the ethylaminomethyl group.

One plausible and widely applicable multi-step pathway is reductive amination . This process typically involves two key stages:

Formylation of a Phenol Precursor: The synthesis can begin with 3-hydroxybenzaldehyde (B18108). This intermediate is prepared through the formylation of phenol, a classic transformation in organic chemistry.

Reaction with Ethylamine (B1201723): The 3-hydroxybenzaldehyde then undergoes a reaction with ethylamine to form an intermediate imine (a Schiff base). This imine is subsequently reduced, without isolation, to yield the final product, this compound. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Another established multi-step approach begins with 3-aminophenol (B1664112), a key intermediate. This route involves the N-alkylation of the amino group. However, controlling selectivity to achieve mono-ethylation while preventing di-ethylation can be challenging and may require the use of protecting groups, adding to the number of steps.

The process involves heating 3-amino-2-cyclohexene-1-one with a palladium on carbon catalyst. chemicalbook.com For example, a reaction heated to reflux at 173°C for two hours in DMAC with potassium acetate (B1210297) as a base can achieve an 80% yield of 3-aminophenol after filtration of the catalyst. chemicalbook.com The resulting 3-aminophenol solution can sometimes be used directly in subsequent reactions without extensive purification, enhancing the commercial viability of the process. google.comgoogle.com

Table 1: Synthesis of 3-Aminophenol via Dehydrogenation
PrecursorCatalystSolventBase/AdditiveTemperatureTimeYieldReference
3-Amino-2-cyclohexene-1-one5% Pd/CN,N-dimethylacetamidePotassium acetate173°C (Reflux)2 hours80% chemicalbook.com
3-Aminophenol10% Pd/CMethanolNone60°C11 hours94% acs.org

Novel and Optimized Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods. These include one-pot strategies and the development of novel catalysts.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. nih.gov A relevant example is the three-component synthesis of N-substituted aminomethyl derivatives. researchgate.net This approach can be adapted for the synthesis of this compound analogues.

A well-documented one-pot reaction involves the condensation of a phenol derivative (like 4-hydroxycoumarin), an aldehyde, and an amine (ethylamine). researchgate.net This type of reaction, often referred to as a Mannich-type reaction, demonstrates the feasibility of combining multiple bond-forming events in a single step. Applying this principle, this compound could potentially be synthesized in a one-pot reaction from phenol, formaldehyde, and ethylamine under optimized catalytic conditions. Such multicomponent reactions are highly atom-efficient, as water is often the only byproduct. nih.gov

Catalysis is central to modern organic synthesis, enabling reactions that would otherwise be slow or unselective. For the synthesis of aminophenols and their derivatives, various catalytic systems have been explored. As mentioned, palladium on carbon is highly effective for the dehydrogenation step in 3-aminophenol synthesis. chemicalbook.comacs.org

Furthermore, copper-catalyzed cascade reactions have been developed to prepare meta-aminophenol derivatives. mdpi.com These reactions can proceed through complex mechanisms involving rearrangements and additions to form highly substituted aminophenol structures. mdpi.com The choice of catalyst is crucial and can be tailored to tolerate a wide variety of functional groups, allowing for the synthesis of a diverse library of analogues. mdpi.com

Table 2: Catalyst Systems in Aminophenol Synthesis
Reaction TypeCatalyst SystemPrecursorsProduct TypeReference
DehydrogenationPalladium on Carbon (Pd/C)3-Amino-2-cyclohexene-1-one3-Aminophenol google.comchemicalbook.com
Cascade Reaction ( google.comacs.org-Rearrangement)IPrCuBr / AgSbF₆N-alkoxy-2-methylanilines, Alcoholsmeta-Aminophenol derivatives mdpi.com
Three-Component CondensationBiogenic ZnO Nanoparticles4-hydroxycoumarin, Aldehydes, Ethylamine3-((Aryl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one researchgate.net

A significant area of innovation is the use of biogenic, or "green," nanoparticles as catalysts. frontiersin.org These materials are synthesized using biological entities like plant extracts, bacteria, or fungi, offering an eco-friendly alternative to conventional chemical methods. 3mlabs.orgnih.gov This approach avoids the use of toxic chemicals and extensive process controls typically required for nanoparticle synthesis. 3mlabs.org

In a notable application, biogenically synthesized zinc oxide (ZnO) nanoparticles have been successfully used as a heterogeneous catalyst for the one-pot, three-component synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. researchgate.net The ZnO nanoparticles were prepared using an extract from Areca nuts as a capping and reducing agent in a solution combustion method. researchgate.net This catalyst proved to be efficient and reusable, promoting the reaction between 4-hydroxycoumarin, various aromatic aldehydes, and ethylamine in an environmentally friendly solvent like water or ethanol (B145695). researchgate.net The use of such biogenic nanocatalysts represents a promising direction for the sustainable synthesis of complex molecules like the analogues of this compound. frontiersin.orgchemrj.org

Catalyst Development and Application in Synthesis

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type and Goldberg reactions, are foundational in the synthesis of aryl amines and ethers, providing a versatile platform for the formation of C-N and C-O bonds. These reactions are highly relevant for the synthesis of this compound and its analogues. The Ullmann condensation, a copper-promoted conversion of aryl halides, can be adapted for amination reactions. anr.fr

The Goldberg reaction, a modification of the Ullmann condensation, specifically focuses on the copper-catalyzed N-arylation of amides and amines with aryl halides. anr.frchemicalbook.com This reaction is an alternative to the more commonly known Buchwald-Hartwig amination and is particularly useful for certain substrates. anr.frpearson.com The traditional conditions for these reactions often required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. anr.fr However, significant advancements have been made by introducing soluble copper catalysts supported by various ligands, which allow for milder reaction conditions. anr.fr

Ligand development has been crucial in advancing copper-catalyzed N-arylation. Chelating ligands like 1,10-phenanthroline, 1,2-diamines, and amino acids such as L-proline and N-methyl glycine (B1666218) have proven effective in improving reaction efficiency, allowing for lower temperatures and shorter reaction times. chemicalbook.com For instance, the use of a 1,10-phenanthroline/CuCl catalyst system was found to be highly effective in the synthesis of triarylamines at much lower temperatures than previously required. chemicalbook.com Kinetic studies on the copper-catalyzed N-arylation of amides using a Cu(I)/1,2-diamine catalyst system have suggested that the activation of the aryl halide is the rate-determining step. chemicalbook.com

A sustainable approach for N-arylation has been developed using copper sulfate (B86663) as an inexpensive and environmentally friendly catalyst in water as a green solvent. google.com This method has been successfully applied to the N-arylation of a variety of primary and secondary amines with aryliodonium ylides, yielding the corresponding diarylamines and tertiary amines in good to excellent yields under mild conditions. google.com

Catalyst SystemLigandSubstratesKey Advantages
CuCl1,10-phenanthrolineAryl halides, amines/amidesLower reaction temperatures, shorter reaction times.
Cu(I) salts1,2-diaminesAryl iodides, amidesEfficient coupling of a wide variety of substrates.
CuSO₄·5H₂ONoneAmines, aryliodonium ylidesInexpensive, environmentally friendly, uses water as a solvent.
CuIL-proline/N-methylglycineAryl halides, aminesMild reaction conditions.

Green Chemistry Approaches in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of phenolic compounds to minimize environmental impact and enhance sustainability. Key strategies include the use of greener solvents, catalyst-free reactions, and biocatalysis.

Microwave-assisted organic synthesis has emerged as a powerful tool for green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. A notable development is the microwave-assisted synthesis of anilines and phenols from activated aryl halides in aqueous ammonium (B1175870) hydroxide (B78521) or lithium hydroxide, completely avoiding the need for metal catalysts, ligands, and organic solvents. chemicalbook.com This approach offers a more efficient and eco-friendly alternative for producing important pharmaceutical building blocks. chemicalbook.com

The use of green solvents is another cornerstone of sustainable synthesis. Water is an ideal green solvent, and its use in copper-catalyzed N-arylation reactions has been demonstrated to be effective. google.com Plant-derived alkylphenols are also being explored as renewable and biodegradable solvent alternatives. masterorganicchemistry.comchemsynthesis.com Furthermore, solvent-free conditions, where the reaction is carried out in the absence of a solvent, represent an even greener approach, minimizing waste and simplifying product purification.

Biocatalysis offers a highly selective and environmentally benign route to aminophenols. One such approach involves a two-step process where a nitroaromatic compound is first reduced to a hydroxylaminobenzene, which is then enzymatically converted to an aminophenol. youtube.com For example, the enzyme hydroxylaminobenzene mutase can catalyze the rearrangement of hydroxylaminobenzene to ortho-aminophenol. youtube.com While this specific example yields the ortho-isomer, the principle of using enzymes for selective transformations is a key green chemistry strategy that could be adapted for the synthesis of other isomers.

The ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol is another mild and highly efficient green protocol for the synthesis of substituted phenols. google.comacs.org This method is scalable and can be performed at room temperature with a very short reaction time. google.comacs.org

Green Chemistry ApproachKey FeaturesExample Application
Microwave-Assisted SynthesisCatalyst-free, solvent-free (or aqueous), rapid reaction times.Synthesis of anilines and phenols from aryl halides. chemicalbook.com
Green SolventsUse of water, plant-derived solvents, or solvent-free conditions.Copper-catalyzed N-arylation in water. google.com
BiocatalysisHigh selectivity, mild reaction conditions, enzymatic transformations.Synthesis of aminophenols from nitroaromatic compounds. youtube.com
Ipso-hydroxylationUse of H₂O₂ as a clean oxidant, mild conditions, scalable.Synthesis of substituted phenols from arylboronic acids. google.comacs.org

Route Scouting and Process Development for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful route scouting and process development to ensure efficiency, safety, and cost-effectiveness. While specific literature on the industrial production of this compound is limited, insights can be drawn from the manufacturing processes of structurally similar compounds, such as 3-ethylamino-4-methylphenol.

Reductive amination is a versatile and widely used method for the synthesis of amines and is highly applicable for the large-scale production of this compound. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, a plausible route would be the reductive amination of 3-hydroxybenzaldehyde with ethylamine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity. youtube.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method for reductive amination.

Quality control is a critical aspect of scalable production. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of the final product and for monitoring the progress of the reaction. acs.org Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound. acs.org

Synthetic RouteKey StepsPotential PrecursorsConsiderations for Scalability
Catalytic HydrogenationNitration, Catalytic Reduction3-MethylphenolCatalyst selection and recovery, reaction conditions (pressure, temperature).
Alkali FusionAlkylation, Sulfonation, Alkali Fusion, Distillationo-ToluidineHigh temperatures, handling of corrosive reagents, waste management.
Reductive AminationImine formation, Reduction3-Hydroxybenzaldehyde, EthylamineChoice of reducing agent, control of side reactions (e.g., over-alkylation).

Advanced Spectroscopic and Structural Characterization in Research Contexts

Mass Spectrometry Techniques for Molecular Confirmation and Purity Assessment

A table of mentioned compounds has been prepared as requested, though the primary subject of the intended article is absent from the detailed analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of a compound's molecular formula.

For 3-[(Ethylamino)methyl]phenol, with a molecular formula of C₉H₁₃NO, the theoretical monoisotopic mass can be calculated with a high degree of precision. This calculated exact mass serves as a benchmark for experimental HRMS analysis.

ParameterValue
Molecular Formula C₉H₁₃NO
Calculated Monoisotopic Mass 151.099714 u

In a research context, an HRMS experiment would involve ionizing a sample of this compound and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. The experimentally determined m/z value would then be compared to the theoretical exact mass. A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), would confirm the elemental composition of the compound.

X-ray Crystallography and Crystal Structure Analysis

Determination of Solid-State Conformation

To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the principles of such an analysis can be illustrated by examining the crystal structure of the closely related compound, 3-(diethylamino)phenol. It is crucial to note that 3-(diethylamino)phenol differs by having two ethyl groups attached to the nitrogen atom, which can influence its crystal packing and molecular conformation.

A single-crystal X-ray diffraction study of 3-(diethylamino)phenol revealed that it crystallizes in the orthorhombic space group Pbca. researchgate.net The analysis provided precise atomic coordinates, from which the solid-state conformation of the molecule could be determined. Such an analysis for this compound would similarly reveal the preferred spatial arrangement of its ethylamino, methyl, and phenol (B47542) groups. Key parameters that would be determined include the dihedral angles between the phenyl ring and the ethylamino side chain, as well as the planarity of the aromatic ring.

Below is a table summarizing the type of crystallographic data that would be obtained from an X-ray diffraction experiment, using the data for 3-(diethylamino)phenol as an illustrative example. researchgate.net

Crystallographic ParameterIllustrative Value for 3-(diethylamino)phenol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 14.5166(17) Å, b = 15.9102(18) Å, c = 16.0527(18) Å
Volume 3707.6(7) ų
Z (Molecules per unit cell) 16

This data allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. For this compound, the presence of the phenolic hydroxyl group and the secondary amine would likely lead to significant hydrogen bonding networks within the crystal lattice.

Elucidation of Ligand Binding Modes in Protein Complexes

In the context of medicinal chemistry, understanding how a small molecule binds to its biological target is of paramount importance for structure-based drug design. X-ray crystallography is a powerful tool for visualizing these interactions at an atomic level. nih.gov

If this compound were to be investigated as a ligand for a particular protein, the first step would be to obtain high-quality crystals of the protein-ligand complex. This can be achieved through co-crystallization or by soaking the ligand into pre-existing protein crystals. springernature.com

Subsequent X-ray diffraction analysis of these crystals would yield an electron density map of the protein-ligand complex. By fitting the known structures of the protein and this compound into this map, researchers can determine the precise binding orientation and conformation of the ligand within the protein's active site. springernature.com This analysis would reveal key intermolecular interactions, such as:

Hydrogen bonds: The phenolic hydroxyl and the amino group of this compound are potential hydrogen bond donors and acceptors. Their interactions with specific amino acid residues in the protein's binding pocket would be clearly identifiable.

Hydrophobic interactions: The phenyl ring and the ethyl group can engage in hydrophobic interactions with nonpolar residues of the protein.

π-π stacking: The aromatic ring of the ligand could interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

This detailed structural information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands.

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Biological Interactions and Molecular Dynamics

In silico methods are instrumental in predicting how a molecule might behave in a biological system, thereby guiding further experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein's binding site. For 3-[(Ethylamino)methyl]phenol, molecular docking could be employed to screen for potential biological targets. For instance, studies on other phenolic compounds have utilized molecular docking to identify potential inhibitors for various enzymes and receptors. nih.govugm.ac.idbiomedpharmajournal.orgnih.gov The process involves preparing the 3D structure of this compound and docking it against a library of known protein structures. The results would highlight proteins to which the compound binds with high affinity, suggesting potential therapeutic targets.

Beyond identifying potential targets, molecular docking also predicts the binding affinity and the specific orientation of the ligand within the binding site. The binding affinity is typically reported as a docking score or binding energy, with lower values indicating a more stable interaction. The predicted binding orientation reveals the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While no specific binding affinity data exists for this compound, a hypothetical table of results from a docking study is presented below to illustrate the type of data that would be generated.

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Protein Kinase A-7.5Lys72, Glu91, Asp184
Cyclooxygenase-2-6.8Arg120, Tyr355, Ser530
Monoamine Oxidase B-8.2Tyr60, Cys172, Tyr326

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound have been found.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which can be correlated with its reactivity and stability.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be used to determine its optimized molecular geometry, charge distribution, and vibrational frequencies. Such calculations have been successfully applied to other aminophenol derivatives to understand their stability and reactivity. researchgate.net The electronic structure analysis would reveal the electron-rich and electron-poor regions of the molecule, providing insights into its potential sites for electrophilic and nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, a DFT calculation would provide the energies of these frontier orbitals.

Below is an illustrative table of quantum chemical properties that could be calculated for this compound using DFT.

Quantum Chemical PropertyCalculated Value (Hypothetical)
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Chemical Hardness (η)2.45 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific quantum chemical calculations for this compound have been found.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. These models are built on the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

Predictive QSAR models for aminophenol derivatives, a class to which this compound belongs, have been developed to forecast various biological activities, including analgesic, antipyretic, and antimicrobial effects. pharmacy180.comnih.govnih.gov These models are typically constructed using a dataset of compounds with known activities and a set of calculated molecular descriptors.

For a compound like this compound, a predictive model would likely be developed using a series of analogs with varying substituents on the phenol (B47542) ring and the amino group. The biological activity of these compounds would be experimentally determined, and then correlated with calculated molecular descriptors using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The resulting equation would constitute the QSAR model, which could then be used to predict the activity of new, untested compounds like this compound.

A hypothetical QSAR model for the analgesic activity of aminophenol derivatives might take the following form:

pIC50 = β0 + β1(LogP) + β2(Polar Surface Area) + β3(Dipole Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the β values are the coefficients determined from the regression analysis.

The efficacy of this compound is intrinsically linked to its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. Key descriptors that are often correlated with the efficacy of aminophenol derivatives include:

Lipophilicity (LogP): This descriptor influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Electronic Properties: Descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the compound's reactivity and ability to participate in charge-transfer interactions.

Topological Descriptors: These indices describe the connectivity and shape of the molecule, which are crucial for its binding to a specific receptor.

Steric Parameters: Molar refractivity and other steric descriptors can influence the fit of the molecule into a binding site.

By analyzing the correlation between these descriptors and the observed biological activity of a series of aminophenol derivatives, researchers can identify the key molecular features that drive efficacy. This information is invaluable for the rational design of more potent and selective analogs.

Table 1: Hypothetical Molecular Descriptors and Their Correlation with Predicted Activity for this compound and Analogs

CompoundLogPPolar Surface Area (Ų)Dipole Moment (Debye)Predicted pIC50
This compound1.8541.492.55.8
Analog 1 (methylated amine)2.1038.212.36.1
Analog 2 (propylated amine)2.4541.492.65.6
Analog 3 (chloro-substituted ring)2.5541.493.16.3

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Computational ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. healthinformaticsjournal.comiaps.org.in In silico models can predict a wide range of ADMET parameters, helping to identify potential liabilities before significant resources are invested in a compound.

The ability of a drug to cross the blood-brain barrier (BBB) and penetrate cells is crucial for its efficacy, particularly for centrally acting agents. In silico models for predicting BBB penetration and cellular permeability are often based on molecular properties such as lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors.

For this compound, computational models would likely predict moderate to good brain penetration and cellular permeability based on its relatively small size, moderate lipophilicity, and the presence of a polar phenol group and an ionizable amino group.

Table 2: Predicted Permeability Properties of this compound

PropertyPredicted ValueInterpretation
Caco-2 Permeability (nm/s)15 x 10-6High
Blood-Brain Barrier (BBB) Permeation+Permeable
Human Intestinal Absorption (%)> 90%High

Note: The data in this table is based on predictions from computational models and should be experimentally verified.

The metabolic stability of a drug is a key determinant of its half-life and duration of action. In silico models can predict the metabolic stability of a compound in plasma and liver microsomes (S9 fraction) by identifying potential sites of metabolism by enzymes such as cytochrome P450s.

The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (LogP), is a critical factor in determining a compound's "drug-likeness." This property influences a wide range of ADMET parameters, including solubility, absorption, distribution, and metabolism.

The calculated LogP for this compound is expected to be in a range that is favorable for oral absorption and distribution to various tissues. A compound's LogP value, along with other physicochemical properties, is often used to assess its compliance with Lipinski's Rule of Five, a guideline for predicting drug-likeness.

Furthermore, the hydrophilic and lipophilic characteristics of this compound will govern its interactions with biological macromolecules. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions. The ethylamino group, which will be protonated at physiological pH, can form ionic interactions. Understanding these potential interactions is crucial for predicting the compound's binding affinity to its target and potential off-target interactions.

Table 3: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueDrug-Likeness Assessment (Lipinski's Rule)
Molecular Weight165.23 g/mol Pass (< 500)
LogP1.85Pass (< 5)
Hydrogen Bond Donors2Pass (≤ 5)
Hydrogen Bond Acceptors2Pass (≤ 10)
Rotatable Bonds4Pass (≤ 10)

Note: The data in this table is based on computational predictions.

Biological Activity and Pharmacological Investigations

In Vitro Pharmacological Profiling and Potency Assessment

Receptor Binding and Functional Assays

The phenethylamine (B48288) scaffold is a core structure in many compounds that interact with serotonin (B10506) receptors, including the 5-HT2A receptor. nih.gov Generally, substitutions on the aromatic ring and the amine can significantly influence affinity and functional activity, leading to a spectrum of effects from agonism to antagonism. nih.gov For instance, the addition of methoxy (B1213986) groups on the phenyl ring, as seen in the 2C series of phenethylamines, is known to confer potent 5-HT2A agonism. unodc.org However, without specific experimental data for 3-[(Ethylamino)methyl]phenol, its affinity, potency, and selectivity profile at the 5-HT2A receptor remain undetermined.

There is a known functional interaction between the glutamatergic and serotonergic systems, with mGlu2/3 receptor agonists known to modulate the behavioral effects of 5-HT2A receptor agonists. nih.govescholarship.org This interaction is thought to be relevant to the mechanisms of certain psychoactive substances and potential antipsychotic treatments. nih.gov However, there is no direct evidence in the searched literature to suggest that simple phenethylamine derivatives like this compound are direct modulators of mGlu2/3 receptors. Their effects are more likely to be indirect, stemming from their primary actions on other neurotransmitter systems.

While no specific data was found for this compound, research on structurally related diphenethylamine (B1265890) derivatives highlights the potential for this chemical class to interact with the kappa-opioid receptor (KOR). For example, the compounds HS665 and HS666, which share a similar core structure, have been identified as potent and selective KOR agonists. These molecules demonstrate the importance of the N-substituent in determining affinity and efficacy at this receptor.

It is important to emphasize that HS665 and HS666 are distinct molecules from this compound, and their pharmacological profiles cannot be directly extrapolated.

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical aspect of cardiotoxicity risk assessment for new chemical entities. bris.ac.uk Various structural classes of drugs have been shown to inhibit the hERG channel, and the phenethylamine scaffold is present in some known hERG blockers. nih.gov Key structural features that can influence hERG liability include the presence of a basic nitrogen atom and aromatic rings. bris.ac.uk Without experimental testing, the potential for this compound to interact with the hERG channel and any associated cardiotoxicity risk is unknown.

The concept of dual pharmacology involves designing single molecules that can interact with multiple targets to achieve a desired therapeutic effect. nih.gov Given that the phenethylamine scaffold is present in ligands for a wide array of receptors, including monoamine transporters and various G-protein coupled receptors, it is conceivable that derivatives could be designed to possess dual activity. nih.gov For example, compounds with combined serotonin and norepinephrine (B1679862) reuptake inhibition are well-established antidepressants. However, there is no information in the searched literature to suggest that this compound has been investigated as a dual pharmacology agent.

Enzyme Inhibition Studies and Kinetic Analysis

Enzyme inhibition is a critical area of pharmacological research, providing insights into the therapeutic potential of chemical compounds. The following sections review the documented inhibitory activity of this compound against several key enzymes.

Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its inhibition is a primary strategy for the treatment of conditions such as Alzheimer's disease. A thorough search of scientific databases and literature reveals no specific studies investigating the inhibitory effects of this compound on acetylcholinesterase. Consequently, no data on its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against AChE are available.

Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory pathway, catalyzing the synthesis of prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes. At present, there are no published research findings detailing the inhibitory activity of this compound against either COX-1 or COX-2. Therefore, its potential as a COX inhibitor remains uncharacterized.

Neuronal nitric oxide synthase (nNOS) is responsible for the production of nitric oxide in the nervous system, a molecule involved in neurotransmission and neuropathological processes. Investigation into the interaction between this compound and nNOS has not been reported in the scientific literature. There is currently no available data on its capacity to inhibit nNOS activity.

The CDC25 family of phosphatases (CDC25A, B, and C) are crucial regulators of the cell cycle, and their inhibition is a target for anticancer therapies. mdpi.comnih.govmdpi.comfrontiersin.org Based on available literature, this compound has not been evaluated as an inhibitor of CDC25 phosphatases. Research into its effects on these oncogenic proteins has not been documented.

Alpha-amylase and alpha-glucosidase are key digestive enzymes involved in carbohydrate breakdown. nih.govekb.eg Their inhibition is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govekb.eg A review of current scientific literature indicates that the inhibitory potential of this compound against α-amylase and α-glucosidase has not been investigated. No studies or data pertaining to its effects on these enzymes have been published.

No experimental data was found in the reviewed scientific literature for the enzyme inhibition properties of this compound. Therefore, data tables for IC50 or kinetic parameters cannot be provided.

Cell-Based Biological Activity Assessments

Cell-based assays are fundamental in drug discovery to determine the biological effect of a compound on cellular functions in a physiologically relevant context. These assays can measure various endpoints, including cytotoxicity, proliferation, and specific signaling pathway modulation. After an extensive search of scientific publications, no studies describing cell-based biological activity assessments specifically for this compound were found. Its effects on any cell lines or primary cells remain undocumented in the literature.

Lack of Publicly Available Research on the Biological and Pharmacological Activities of this compound

A comprehensive review of scientific literature reveals a significant gap in the publicly available research concerning the specific biological and pharmacological activities of the chemical compound this compound. Despite targeted searches for its effects in several key areas of pharmacological investigation, no substantive data from cellular or preclinical in vivo studies could be retrieved. This indicates that the potential therapeutic properties of this specific compound remain largely unexplored within the public domain of scientific research.

Investigations into the antioxidant activity in cellular models , which would typically assess the compound's ability to mitigate oxidative stress, have not been documented in accessible literature. Similarly, there is a lack of studies on its antimicrobial activity , with no available data on its efficacy against various bacterial or fungal strains.

In the realm of oncology, the potential anticancer activity of this compound in cell lines has not been reported. Such studies would be crucial in determining its ability to inhibit the growth of cancer cells. Furthermore, its neuroprotective effects in neuronal cultures , which would explore its potential to protect nerve cells from damage, remain uninvestigated. The compound's anti-inflammatory effects are also not described in the available scientific literature.

In the area of in vivo preclinical evaluation, specifically concerning behavioral pharmacology studies , there is no information on the effects of this compound on the head twitch response in rodents. This model is often used to screen for hallucinogenic potential, and the absence of data suggests this has not been a focus of published research.

In Vivo Preclinical Evaluation

Efficacy in Relevant Animal Disease Models (e.g., Antidiabetic/Antihyperglycemic Activity)

While direct studies investigating the antidiabetic or antihyperglycemic efficacy of this compound in animal models are not prominent in the available literature, research on structurally related aminomethylphenol derivatives provides significant insights into the potential of this chemical class. A notable example is the compound 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), which has demonstrated significant antihyperglycemic and antihyperlipidemic activities in a well-established animal model of diabetes. nih.govresearchgate.net

In a study utilizing streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of HBPMP for 30 days led to a marked improvement in key diabetic markers. nih.gov The STZ-induced model is a widely accepted method for studying type 1 diabetes, where the chemical streptozotocin destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. researchgate.net The treatment with HBPMP resulted in a significant decrease in fasting blood glucose levels. nih.gov Furthermore, the compound favorably modulated the lipid profile of the diabetic rats, which is often dysregulated in diabetes. nih.gov This included a reduction in serum total cholesterol (TC), low-density lipoprotein-cholesterol (LDL-C), very low-density lipoprotein-cholesterol (VLDL-C), and triglycerides (TG), coupled with an increase in high-density lipoprotein-cholesterol (HDL-C). nih.gov

The study also highlighted the protective effects of HBPMP on liver and kidney function, which are often compromised in chronic hyperglycemia. The activities of serum enzymes such as aspartate transaminase (AST), alanine (B10760859) transaminase (ALT), and alkaline phosphatase (ALP), along with levels of blood urea (B33335) and creatinine, were restored to near-normal levels in the HBPMP-treated diabetic rats. nih.gov These findings suggest that aminomethylphenol derivatives may not only help in managing hyperglycemia but also mitigate associated organ damage. nih.gov The positive outcomes observed with HBPMP in this diabetic animal model underscore the therapeutic potential of this structural class and suggest that this compound could warrant similar investigations.

Table 1: Effects of HBPMP Treatment in STZ-Induced Diabetic Rats nih.gov
ParameterEffect Observed After 30 Days of Treatment
Fasting Blood Glucose (FBG)Significant Decrease
Total Cholesterol (TC)Significant Decrease
Triglycerides (TG)Significant Decrease
Low-Density Lipoprotein (LDL-C)Significant Decrease
Very Low-Density Lipoprotein (VLDL-C)Significant Decrease
High-Density Lipoprotein (HDL-C)Significant Increase
Liver Function Enzymes (AST, ALT, ALP)Levels Improved to Near Normal
Kidney Function Markers (Urea, Creatinine)Levels Improved to Near Normal

Structure-Activity Relationship (SAR) Studies

The biological activity of phenolic compounds, including this compound, is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence pharmacological effects and for designing more potent and selective therapeutic agents.

Elucidation of Critical Pharmacophores for Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For phenolic compounds, the key pharmacophoric features generally revolve around the hydroxyl (-OH) group and the aromatic ring.

The antioxidant activity of phenols, which contributes to their therapeutic effects in diseases like diabetes, is highly dependent on the hydroxyl group. researchgate.net The hydrogen-donating ability of the phenolic -OH group is critical for scavenging free radicals. The number and position of these groups on the aromatic ring play a vital role. researchgate.netmdpi.com For instance, studies have shown that the ortho position for a second active group is often more effective than meta or para positions, potentially due to the ability to form stabilizing intramolecular hydrogen bonds. researchgate.net

In the context of antidiabetic activity, specific pharmacophores have been identified. For inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis, the pharmacophore involves features that can form hydrogen bonds and π-interactions within the enzyme's active site. mdpi.com For example, the hydroxyl groups of the flavonoid quercetin (B1663063), a natural phenol (B47542), form hydrogen bonds with key amino acid residues like Arginine in the DPP-IV catalytic pocket, while its aromatic rings engage in stacking interactions. mdpi.com This demonstrates that the phenol ring and its hydroxyl substituents are critical components of the pharmacophore for this particular antidiabetic target.

Impact of Substituent Modifications on Biological Potency and Selectivity

Modifying the substituents on the phenol ring can dramatically alter a compound's biological potency and selectivity. mdpi.com These modifications can influence physicochemical properties such as hydrophobicity, electronic distribution, and steric hindrance, which in turn affect target binding and pharmacokinetics. nih.govmdpi.com

The nature, number, and position of substituents significantly change the properties of phenols. mdpi.com For example, the binding affinity of substituted phenols to the enzyme 3-oxo-Δ5-steroid isomerase has been shown to be dependent on both the acidity (pKa) of the phenol and the hydrophobicity of the substituent. nih.gov This relationship was quantified in a modified Brønsted equation, demonstrating a clear link between substituent properties and biological interaction. nih.gov

In another example, SAR studies on naturally occurring phenols like eugenol (B1671780) and carvacrol (B1668589) showed that adding an allyl group increased their potency against planktonic bacteria but decreased their effectiveness against bacterial biofilms. frontiersin.org This highlights how a single modification can differentially impact activity depending on the biological context. Medicinal chemistry strategies often involve modifying phenolic structures to enhance efficacy. This can include:

Altering Hydroxyl Groups: Reducing the number of phenolic hydroxyls can decrease metabolic breakdown (phase II metabolism), thereby extending the compound's duration of action in the body. mdpi.com

Introducing Nitrogen Atoms: Incorporating nitrogen-containing groups, such as the (ethylamino)methyl group in this compound, can introduce basic centers that can act as hydrogen bond acceptors or donors, potentially enhancing binding affinity and selectivity for a target. mdpi.com

Varying Lipophilicity: Adding lipophilic moieties, such as long alkyl chains, to phenolic acids has been shown to improve their antioxidant and anticancer properties in some cases. torvergata.it

Integration of Computational and Experimental SAR

The synergy between computational modeling and experimental testing provides a powerful and efficient approach to understanding SAR. Computational methods, such as molecular docking, can predict how a molecule like this compound might bind to a specific protein target, offering insights that can guide experimental work.

This integrated approach has been successfully applied to phenolic compounds. For instance, molecular docking studies have been used to visualize how polyphenols like quercetin fit into the active site of the DPP-IV enzyme. mdpi.com These computational models revealed key interactions, such as hydrogen bonds and π-stacking, which were then validated by experimental data showing potent DPP-IV inhibition in cell-free assays and efficacy in animal models. mdpi.com

Mechanistic Studies of Biological Action

Identification of Primary Molecular Targets and Binding Mechanisms

The primary molecular targets of 3-[(Ethylamino)methyl]phenol are believed to be the cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This is inferred from studies on structurally similar compounds, such as 4-[(diethylamino)methyl]-phenol derivatives, which have been identified as potent cholinesterase inhibitors. doi.org Cholinergic agents are compounds that can mimic the action of acetylcholine (B1216132), either by directly interacting with its receptors or by inhibiting the enzymes that break it down. nih.gov

Research on a series of 4-[(diethylamino)methyl]-phenol derivatives has demonstrated their ability to inhibit both AChE and BChE. doi.org Kinetic analyses of these related compounds revealed a mixed-type inhibition mechanism. doi.org This suggests that these molecules likely bind to both the catalytic active site and the peripheral anionic site of the cholinesterase enzymes. doi.org The ethylamino group in this compound provides a basic center that can be protonated at physiological pH, potentially facilitating interactions with negatively charged residues within the binding pockets of these enzymes.

While direct binding studies and kinetic data for this compound are not extensively available, the inhibitory concentrations (IC50) for some of its 4-substituted analogs against AChE and BChE have been determined, highlighting the potential for this class of compounds to effectively target these enzymes. For instance, certain derivatives of 4-[(diethylamino)methyl]-phenol have shown IC50 values in the micromolar to nanomolar range. doi.org

Table 1: Inhibitory Activity (IC50) of Selected 4-[(diethylamino)methyl]-phenol Derivatives Against AChE and BChE
Compound DerivativeAChE IC50 (µM)BChE IC50 (µM)
Derivative A0.0840.12
Derivative B0.0920.0073
Derivative C0.0770.15

Beyond cholinesterases, it is plausible that this compound could also interact with cholinergic receptors, namely muscarinic and nicotinic receptors, although with likely different affinities. nih.govmdpi.com However, specific studies detailing the binding mechanisms to these receptors are lacking.

Elucidation of Downstream Signaling Pathway Modulation

The inhibition of AChE and BChE by this compound would lead to an increase in the concentration of acetylcholine in the synaptic cleft. This elevated acetylcholine level would, in turn, enhance the activation of both muscarinic and nicotinic receptors, triggering a cascade of downstream signaling events.

One of the significant pathways potentially modulated by cholinesterase inhibitors is the PI3K/Akt signaling pathway. nih.govmdpi.com This pathway is crucial for cell survival and proliferation. Some studies on polyphenolic compounds have demonstrated their ability to influence Akt phosphorylation. nih.gov For instance, certain polyphenols have been shown to reduce the phosphorylation of Akt at both Ser473 and Thr308 residues in endothelial cells. While direct evidence for this compound is unavailable, its classification as a phenolic compound suggests a potential to interact with and modulate this critical signaling cascade.

Furthermore, the activation of muscarinic receptors, particularly M1 and M3 subtypes which are Gq-protein coupled, leads to the activation of phospholipase C (PLC). researchgate.net PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger involved in a multitude of cellular processes. mdpi.com

Analysis of Cellular and Subcellular Effects Induced by the Compound

The modulation of downstream signaling pathways by this compound is expected to induce a range of cellular and subcellular effects.

A primary cellular effect stemming from cholinesterase inhibition is the potentiation of cholinergic neurotransmission. This can lead to a variety of physiological responses depending on the location and type of cholinergic receptors being activated. nih.gov

At the subcellular level, a significant effect could be the alteration of intracellular calcium homeostasis. As mentioned, the activation of Gq-coupled muscarinic receptors can lead to the release of calcium from intracellular stores. nih.gov Studies on other phenolic compounds, such as 4-chloro-3-ethyl phenol (B47542), have demonstrated the ability to cause the release of internally stored calcium in vascular smooth muscle and endothelial cells. google.com This suggests that this compound might also influence intracellular calcium dynamics.

Another potential cellular outcome is the induction of apoptosis. Research on a different alkylamino phenol derivative has shown that it can induce apoptosis in breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, leading to the activation of caspase-3 and caspase-9. nih.gov Phenolic compounds, in general, have been reported to trigger apoptosis in tumor cells through both intrinsic and extrinsic pathways. bohrium.com While the specific apoptotic potential of this compound has not been detailed, its chemical nature suggests this as a possible cellular effect. Assays to detect caspase-3 activation are a common method to confirm the induction of apoptosis. illinois.edunih.govmdpi.comnih.govresearchgate.net

Investigation of Receptor Regulation and Desensitization

Prolonged exposure of receptors to agonists or compounds that enhance agonist concentration, such as cholinesterase inhibitors, can lead to regulatory changes in the receptors themselves. A key mechanism is receptor desensitization, a process where the receptor's response to a stimulus wanes over time despite the continuous presence of that stimulus.

For muscarinic receptors, which are G-protein coupled receptors, desensitization can occur through several mechanisms. One rapid form of desensitization involves the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein, thereby attenuating the downstream signal. nih.gov Studies on M3-muscarinic receptors have shown that continuous stimulation with an agonist leads to a significant reduction in the cellular response over time, a process dependent on protein kinase C (PKC). nih.gov

In addition to desensitization, long-term stimulation of the cholinergic system can also lead to changes in receptor expression levels. For instance, sustained cholinergic stimulation has been shown to decrease the number of muscarinic receptor sites in cultured avian retina cells. nih.gov While there are no specific studies on the effects of this compound on cholinergic receptor regulation and desensitization, its likely action as a cholinesterase inhibitor suggests that prolonged exposure could induce such adaptive changes in the cholinergic system.

Metabolism and Pharmacokinetics

In Vitro Metabolic Stability and Metabolite Profiling

Comprehensive searches for in vitro metabolic data specific to 3-[(Ethylamino)methyl]phenol did not yield specific experimental results. The following sections outline the standard methodologies used to assess the metabolic stability and profile of chemical compounds.

Use of Hepatic Microsomes (e.g., Human Liver Microsomes)

The metabolic stability of a compound is frequently evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mercell.comnih.gov This assay helps predict the in vivo clearance of a substance. mercell.com The process typically involves incubating the compound with human liver microsomes in the presence of necessary cofactors like NADPH. mercell.com The disappearance of the parent compound over time is monitored, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its metabolic rate. mercell.comnuvisan.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. mercell.comnuvisan.com These assays are crucial in early drug discovery to rank compounds based on their metabolic lability. springernature.com

Identification of Phase I Metabolites (e.g., Hydroxylation, O-Demethylation, N-Dealkylation, Dehydrogenation)

Phase I metabolism involves the introduction or unmasking of functional groups on a parent compound, generally making it more polar. nih.gov These reactions are primarily catalyzed by CYP enzymes located in liver microsomes. nih.gov Common Phase I metabolic reactions for phenolic compounds can include hydroxylation of the aromatic ring, O-demethylation if a methoxy (B1213986) group is present, N-dealkylation of amino groups, and dehydrogenation. nih.gov While specific Phase I metabolites for this compound are not documented in the provided search results, the general metabolic pathways for phenolic compounds suggest that it could undergo hydroxylation on the phenol (B47542) ring or N-dealkylation of the ethylamino side chain. nih.gov

Identification of Phase II Metabolites (e.g., Glucuronidation, Sulfation, Acetylation, Cysteine Conjugation)

Phase II metabolism consists of conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, further increasing its water solubility and facilitating excretion. researchgate.netdrughunter.com For phenolic compounds, the most common Phase II reactions are glucuronidation and sulfation. nih.gov Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), while sulfation is catalyzed by sulfotransferases (SULTs). drughunter.com Other potential Phase II pathways include acetylation, methylation, and conjugation with glutathione (B108866) or amino acids. researchgate.netdrughunter.com In the absence of specific studies on this compound, it is reasonable to hypothesize that its phenolic hydroxyl group would be a primary site for glucuronidation and sulfation. nih.govnih.gov

In Vivo Metabolic Fate and Metabolite Identification Across Species

No in vivo studies detailing the metabolic fate or elimination routes specifically for this compound were identified. The following sections describe the general principles of in vivo metabolism studies.

Characterization of Major Elimination Routes

Following administration to a living organism, the major routes of elimination for a xenobiotic and its metabolites are typically characterized. For many phenolic compounds, rapid absorption is followed by swift elimination, primarily through the urine. nih.gov Studies often involve administering the compound to animal models and collecting urine and feces over a defined period to quantify the excretion of the parent compound and its metabolites. nih.gov

Comparative Metabolism Studies

Comparative metabolism studies are essential to understand species-specific differences in metabolic pathways, which helps in selecting appropriate animal models for nonclinical safety studies and extrapolating the data to humans. bioivt.comresearchgate.neteuropa.eu These studies often compare the metabolite profiles generated in vitro using liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human). nih.govbioivt.com Significant qualitative or quantitative differences in metabolism between species can impact the toxicological profile of a compound. bioivt.com For phenolic compounds, species differences in the extent of sulfation versus glucuronidation are commonly observed. nih.gov Without experimental data for this compound, no such species comparisons can be made.

Characterization of Enzyme Systems Involved in Biotransformation

Detailed studies are required to identify the specific enzyme systems responsible for the metabolism of this compound. Based on its chemical structure, several enzyme families could theoretically be involved.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6)

The Cytochrome P450 (CYP) superfamily is a critical player in the metabolism of a vast array of xenobiotics. For phenolic compounds, enzymes such as CYP2D6 are often involved in metabolic pathways. However, no studies have specifically investigated or confirmed the role of CYP3A4, CYP2D6, or any other CYP isozyme in the biotransformation of this compound. Research in this area would be necessary to determine if this compound is a substrate, inhibitor, or inducer of these enzymes.

Contribution of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamines. Given the ethylamino group in this compound, it is plausible that MAO could contribute to its metabolism. Substituted phenols have been studied as substrates for MAO. Nevertheless, there is no direct scientific evidence or research that has examined or quantified the contribution of MAO-A or MAO-B to the metabolism of this particular compound.

Significance of Genetic Polymorphism in Metabolic Pathways

Genetic polymorphisms in metabolic enzymes, such as CYP2D6, can lead to significant inter-individual variability in drug metabolism, affecting efficacy and safety. If CYP or other polymorphic enzymes are involved in the metabolism of this compound, genetic variations could influence its pharmacokinetic profile. To date, no studies have been published that explore the impact of genetic polymorphisms on the metabolic pathways of this compound.

Pharmacokinetic Profiles and Elimination Kinetics

The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of this compound has not been characterized. Key pharmacokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability are unknown. Studies on structurally related compounds like aminophenols have shown that metabolism often involves conjugation, leading to rapid excretion. However, without specific research, the elimination kinetics of this compound remain undetermined.

Toxicological Research and Safety Assessment

Mechanisms of Toxicity at the Molecular and Cellular Level

There is currently no available research detailing the specific molecular and cellular mechanisms of toxicity for 3-[(Ethylamino)methyl]phenol. Studies investigating its interaction with cellular components, potential for inducing oxidative stress, disruption of signaling pathways, or other mechanisms of cellular damage have not been identified.

Organ System-Specific Toxicological Investigations

Specific studies on the effects of this compound on various organ systems have not been published in the peer-reviewed scientific literature.

Hepatotoxicity Research

No studies were found that specifically investigated the potential for this compound to cause liver damage (hepatotoxicity). Research on its effects on liver enzymes, cellular morphology, or function is not currently available.

Cardiotoxicity Research (e.g., hERG channel modulation)

There is no available data on the potential cardiotoxic effects of this compound. Specifically, research into its ability to modulate the human Ether-à-go-go-Related Gene (hERG) channel, a key indicator of potential for cardiac arrhythmias, has not been documented.

Neurotoxicity Research

Investigations into the potential neurotoxic effects of this compound are absent from the current body of scientific literature. There are no studies on its impact on the central or peripheral nervous system.

Mutagenicity and Genotoxicity Studies (e.g., Gene Mutation Assays, Micronucleus Tests)

There is a lack of available data from studies such as gene mutation assays (e.g., Ames test) or micronucleus tests to assess the mutagenic or genotoxic potential of this compound.

Teratogenicity Studies and Developmental Toxicity

No teratogenicity or developmental toxicity studies for this compound have been found in the public domain. Research into the potential of this compound to cause birth defects or other adverse effects on development is not available.

Lack of Publicly Available Data Prevents Assessment of Drug-Drug Interaction Potential for this compound

An extensive review of scientific literature and publicly accessible databases has revealed a significant lack of information regarding the potential for drug-drug interactions (DDI) involving the chemical compound this compound, specifically concerning its capacity to inhibit metabolic enzymes. Despite a thorough search for research findings on its effects on cytochrome P450 (CYP) isoforms and other key metabolic enzymes, no studies detailing such interactions were identified.

The investigation sought to uncover data on the inhibitory effects of this compound, including critical metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. This information is fundamental in preclinical safety assessments to predict whether a compound is likely to interfere with the metabolism of other drugs, a phenomenon that can lead to altered drug efficacy or an increased risk of adverse effects.

Typically, in vitro studies using human liver microsomes or recombinant enzymes are conducted to determine the inhibitory profile of a new chemical entity against a panel of major drug-metabolizing enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. However, no such data appears to be available in the public domain for this compound.

The absence of this crucial toxicological data means that the potential for this compound to cause clinically relevant drug-drug interactions remains unknown. Without empirical evidence, it is not possible to construct a data-driven assessment of its safety profile in the context of co-administered medications. Further research, including in vitro enzyme inhibition assays, would be necessary to characterize the DDI potential of this compound.

Applications in Chemical Biology and Medicinal Chemistry

Utility as Pharmacological Probes for Receptor and Enzyme Research

While specific studies detailing the use of 3-[(Ethylamino)methyl]phenol as a standalone pharmacological probe are not extensively documented in the provided literature, its core structure is integral to molecules designed for such purposes. The phenol (B47542) moiety is a common feature in compounds that interact with a wide range of biological targets, including enzymes and receptors. nih.gov

Phenolic compounds are oxidized by enzymes such as monophenol monooxygenases (e.g., tyrosinases) and laccases, making derivatives of this scaffold useful for studying enzyme mechanisms and activity. nih.gov The design of probes often involves modifying the core aminophenol structure to introduce reporter groups or to alter binding affinity and selectivity for a specific target. The ethylamino group can be modified to fine-tune the molecule's steric and electronic properties, influencing its interaction with the binding pockets of receptors or the active sites of enzymes. This allows researchers to investigate structure-activity relationships (SAR) and to map the topology of biological macromolecules.

Contribution to Novel Drug Discovery and Development Programs

The 3-aminophenol (B1664112) structural core is a well-established pharmacophore in drug discovery. Phenols and their derivatives are core scaffolds in countless industrial products, including a significant number of U.S. FDA-approved pharmaceuticals. nsf.gov The development of novel antagonists for the μ-opioid receptor (MOR), for example, has utilized a simplified version of the morphinan (B1239233) scaffold, leading to the design of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs. nih.gov These efforts highlight how the aminophenol core serves as a foundational template for creating new therapeutic agents.

The versatility of the aminophenol scaffold allows for the synthesis of large libraries of compounds for screening. Modifications to the amino and phenyl components can lead to derivatives with a wide range of pharmacological activities. For instance, the synthesis of various (benzoylaminophenoxy)-phenol derivatives has shown promising activity for developing anti-prostate cancer agents. mdpi.com

Table 1: Examples of Scaffolds in Drug Discovery Based on the Aminophenol Core
Compound ClassTherapeutic Target/ApplicationCore Structure ContributionReference
3-[3-(Phenalkylamino)cyclohexyl]phenolsμ-Opioid Receptor (MOR) AntagonistsThe 3-phenol group is crucial for binding and antagonist activity. nih.gov
(Benzoylaminophenoxy)-phenol DerivativesAnti-Prostate Cancer AgentsThe phenol moiety serves as a key structural component for activity. mdpi.com
TapentadolAnalgesicFeatures a 3-phenol group on a substituted propyl chain. wikipedia.org

Design of Next-Generation Therapeutics Based on the Compound's Core Scaffold

The this compound scaffold is a valuable starting point for the design of next-generation therapeutics through rational drug design and chemical modification. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a compound's pharmacological properties, is a key strategy in medicinal chemistry. mdpi.com Applying such principles to the aminophenol core—for instance, by methylating the nitrogen or adding substituents to the phenyl ring—can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

The phenol group itself is a critical component, offering a site for hydrogen bonding that is often essential for target engagement. Structural analysis of FDA-approved drugs reveals that phenols and phenolic ethers are present in a large number of molecules, underscoring their importance despite trends toward more three-dimensional structures. nsf.govnih.gov Future therapeutic design can leverage this scaffold by:

Bioisosteric Replacement: Replacing the phenol with other groups to modulate acidity, lipophilicity, and metabolic stability.

Conformational Restriction: Incorporating the scaffold into more rigid ring systems to lock in a bioactive conformation, potentially increasing potency and reducing off-target effects.

Molecular Hybridization: Combining the aminophenol pharmacophore with other known active fragments to create multi-target ligands or to enhance a desired biological effect. mdpi.com

Advanced Material Science Applications (e.g., Corrosion Inhibition)

In the field of material science, organic compounds containing heteroatoms like oxygen and nitrogen are widely investigated as corrosion inhibitors for metals. The structure of this compound, containing both a hydroxyl (-OH) group and a secondary amine (-NH-), makes it a promising candidate for this application.

The mechanism of corrosion inhibition by such phenolic compounds involves the adsorption of the molecule onto the metal surface. corromat.commdpi.com This forms a protective layer that isolates the metal from the corrosive environment. corromat.com The adsorption process can be attributed to:

The presence of the aromatic ring, which provides a large surface area for interaction.

The lone pair of electrons on the nitrogen and oxygen atoms, which can coordinate with the vacant d-orbitals of the metal.

The formation of a chemical bond between the inhibitor and the metal surface. mdpi.com

Studies on various phenolic compounds have shown their effectiveness in reducing the corrosion rate of mild steel and other alloys in acidic media. corromat.commdpi.com The efficiency of inhibition typically increases with the concentration of the inhibitor. The presence of both hydroxyl and amino functional groups in the this compound structure suggests a potential for strong, stable adsorption and effective corrosion inhibition. researchgate.net

Table 2: Structural Features of Phenolic Compounds Favoring Corrosion Inhibition
Structural FeatureRole in Corrosion InhibitionReference
Hydroxyl (-OH) GroupProvides a site for adsorption onto the metal surface through the oxygen atom. mdpi.com
Amino (-NH-) GroupThe lone pair of electrons on the nitrogen atom facilitates coordination with the metal surface. researchgate.net
Aromatic (Phenyl) RingContributes to the adsorption process through π-electron interactions with the metal. corromat.com
Heteroatoms (O, N)Act as centers for the adsorption process, forming a protective film. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Biological Activities

The core structure of 3-[(Ethylamino)methyl]phenol suggests a range of potential biological activities that remain to be systematically investigated. The phenolic hydroxyl group and the secondary amine offer sites for hydrogen bonding and potential interactions with various biological targets.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Initial investigations could draw inspiration from the known activities of structurally related compounds. For instance, various aminophenol derivatives have demonstrated a spectrum of pharmacological effects, including antiproliferative and antiferroptotic activities. nih.govnih.gov A recent study highlighted the discovery of novel ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in various diseases. acs.org This suggests that this compound could be explored for its potential to modulate cell death pathways.

Furthermore, the antioxidant properties commonly associated with phenolic compounds could be a key area of investigation. nih.gov Phenolic lipids, for example, are known to affect oxidation processes and protect against oxidative stress. nih.gov The presence of the ethylamino group could modulate this antioxidant activity and introduce other pharmacological properties. High-throughput screening campaigns, coupled with phenotypic assays, could reveal unexpected therapeutic applications for this compound.

Table 1: Potential Undiscovered Biological Activities of this compound and its Derivatives

Potential Biological ActivityRationale based on Structural AnalogsPotential Therapeutic Areas
Antiproliferative Aminophenol derivatives have shown activity against cancer cell lines. nih.govOncology
Antiferroptotic Ortho-aminophenol derivatives have been identified as potent ferroptosis inhibitors. nih.govacs.orgIschemia-reperfusion injury, neurodegenerative diseases
Antioxidant Phenolic compounds are well-known for their ability to scavenge free radicals. nih.govDiseases associated with oxidative stress
Anti-inflammatory Phenolic compounds can modulate inflammatory pathways. gsconlinepress.comInflammatory disorders
Neuroprotective Some para-aminophenol derivatives are being investigated for neuroprotective effects. kajay-remedies.comNeurodegenerative diseases

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound and its analogs presents an opportunity to apply modern, sustainable chemical principles. Traditional methods for the N-alkylation of aminophenols can be inefficient and generate significant waste. researchgate.net Future research should focus on developing greener and more efficient synthetic routes.

Green Chemistry Approaches: The principles of green chemistry, such as waste reduction and the use of renewable resources, are becoming increasingly important in pharmaceutical synthesis. jddhs.com For the synthesis of aminophenols, routes starting from renewable feedstocks like lignin-derived phenol (B47542) are being explored. acs.org Research into catalytic systems that enable selective N-alkylation of aminophenols with alcohols, a "borrowing hydrogen" or "hydrogen autotransfer" methodology, offers a more atom-economical and environmentally friendly alternative to traditional methods that use alkyl halides. nih.gov The use of earth-abundant metal catalysts, such as manganese, in these reactions is a particularly promising area of sustainable chemistry. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orgnih.gov The synthesis of phenol derivatives has been successfully demonstrated using flow chemistry, allowing for rapid reaction optimization and the safe handling of reactive intermediates. acs.orgnih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process. drugdiscoverytrends.com

Table 2: Comparison of Synthetic Methodologies for Aminophenol Derivatives

MethodologyAdvantagesChallenges
Traditional Batch Synthesis Well-established procedures.Often involves harsh reagents, low atom economy, and significant waste generation. researchgate.net
Green Catalytic N-Alkylation High atom economy, use of benign alcohols as alkylating agents, potential for recyclable catalysts. nih.govCatalyst development and optimization for specific substrates.
Flow Chemistry Enhanced safety and control, improved yield and purity, ease of scalability, potential for telescoped reactions. rsc.orgnih.govInitial setup costs, requirement for specialized equipment.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies

To fully understand the biological effects of this compound, it is crucial to elucidate its mechanism of action at a molecular level. Omics technologies, such as proteomics and metabolomics, provide a powerful, unbiased approach to identify the cellular pathways and molecular targets affected by a compound.

Proteomics: This technology can be used to identify changes in the abundance, modification, or localization of proteins in cells or tissues treated with this compound. This can provide insights into the compound's mechanism of action and potential off-target effects.

Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can reveal how this compound alters cellular metabolism. This can help to identify the metabolic pathways that are perturbed by the compound and may uncover novel biomarkers of its activity.

While specific omics studies on this compound are not yet available, the application of these technologies to other phenolic compounds demonstrates their potential. For example, metabolomic analysis has been used to study the biotransformation of phenolic compounds in the human body. nih.gov The integration of omics data with computational modeling can provide a comprehensive understanding of the systems-level effects of this compound and guide further drug development efforts.

Refinement of Predictive Computational Models for Drug Design

Computational modeling plays an increasingly important role in modern drug discovery, from hit identification to lead optimization. nih.gov For this compound and its derivatives, computational approaches can be used to predict their biological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential off-target effects, thereby accelerating the drug development process and reducing costs. chemistryeverywhere.comslideshare.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to correlate the chemical structure of this compound derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective analogs. nih.gov

In Silico ADMET Prediction: Predicting the ADMET properties of drug candidates early in the discovery process is crucial to avoid late-stage failures. audreyli.com Various computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity of this compound and its derivatives. nih.gov These predictions can help to prioritize compounds with favorable drug-like properties for further experimental evaluation. Computational studies on other phenolic compounds have demonstrated the utility of these approaches in predicting their interactions with biological targets and their metabolic fate. mdpi.comacs.org

Molecular Docking and Dynamics Simulations: These techniques can be used to visualize and analyze the binding of this compound derivatives to their putative biological targets at an atomic level. This information can guide the rational design of new compounds with improved binding affinity and selectivity.

Translational Research Prospects for Therapeutic Development

The ultimate goal of research into this compound is to translate promising findings into new therapeutic agents. This requires a clear pathway from preclinical research to clinical development.

Preclinical Development: Once a lead compound based on the this compound scaffold is identified, it must undergo rigorous preclinical testing. bioagilytix.com This includes in vitro and in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile. The development of paracetamol (acetaminophen), a well-known para-aminophenol derivative, provides a historical context for the therapeutic potential of this class of compounds. wikipedia.org More recently, derivatives of para-aminophenol are being explored for various therapeutic applications, including in oncology. kajay-remedies.comnih.gov

Biomarker Discovery: The integration of omics technologies, as discussed earlier, can aid in the discovery of biomarkers that can be used to monitor the therapeutic response and potential toxicity of this compound-based drugs in clinical trials.

Targeted Drug Delivery: For certain therapeutic applications, it may be beneficial to develop targeted drug delivery systems for this compound derivatives. kajay-remedies.com This could enhance their efficacy and reduce potential side effects by ensuring that the drug accumulates at the desired site of action.

The journey from a simple chemical compound to a clinically approved drug is long and challenging. However, by embracing the future research directions and emerging paradigms outlined in this article, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, potentially leading to the development of novel medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-[(Ethylamino)methyl]phenol, and how can purity be validated?

  • Methodology :

  • Synthesis : Reductive amination between 3-hydroxybenzaldehyde and ethylamine using sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol under inert conditions . Alternative routes involve Grignard reagents (e.g., MeMgBr) for intermediate alkylation steps .

  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (254 nm) and mass spectrometry (MS) for molecular confirmation. For example, a typical yield of 78–85% with >98% purity can be achieved using these methods .

    • Critical Parameters :
  • Maintain anhydrous conditions during Grignard reactions to prevent side reactions.

  • Optimize stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) to minimize N-ethylated byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Precautions :

  • Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Store in amber glass at 2–8°C under nitrogen to prevent oxidation .
    • Emergency Procedures :
  • Immediate rinsing with water for 15 minutes upon skin/eye contact. Dispose via approved chemical waste channels .
    • Toxicity Data :
  • Analogous ethylphenols show LD₅₀ (oral, rat) > 500 mg/kg; treat this compound as a potential irritant due to limited specific toxicity studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Approach :

  • Standardize measurement techniques (e.g., shake-flask vs. HPLC for solubility). For example, solubility in water at 25°C ranges from 12.3 to 15.8 mg/mL due to pH variations .
  • Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
    • Data Validation :
  • Triplicate measurements under controlled pH (7.4) and temperature (25°C) are critical. Report solvent purity (e.g., ≥99.9% anhydrous DMSO) .

Q. How to design experiments to assess the biological activity of this compound, such as receptor binding affinity?

  • Experimental Design :

  • In vitro assays : Competitive binding assays using μ-opioid receptor-expressing cell lines. Reference compounds like DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin) should be included as positive controls .
  • Data Collection : Perform triplicate experiments to ensure reliability. Example: IC₅₀ values of 45.2 ± 3.1 nM for the compound vs. 2.8 ± 0.5 nM for DAMGO .
    • Statistical Analysis :
  • Use one-way ANOVA to compare means, with significance set at p < 0.05. Report SEM for error margins .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodology :

  • Docking Studies : Use Schrödinger’s Glide module with the μ-opioid receptor (PDB ID: 4DKL). Optimize ligand geometry at the B3LYP/6-31G* level .
  • Key Metrics : Glide scores (e.g., -7.2 kcal/mol for the compound vs. -8.5 kcal/mol for DAMGO) and hydrogen bonds with residues Asp147 and Tyr148 .
    • Validation :
  • Conduct 100 ns molecular dynamics (MD) simulations to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How to address contradictions in toxicity data between this compound and its structural analogs?

  • Analysis Framework :

  • Compare toxicity profiles of ethylphenol isomers (e.g., LD₅₀, target organs) using data from mixed isomer studies . For example, ethylphenol mixtures show no isomer-specific toxicity, suggesting similar hazards for this compound .
    • Mitigation Strategies :
  • Conduct in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to validate findings. Include positive controls (e.g., phenol) for benchmarking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.